molecular formula C10H12N2S B2936275 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide CAS No. 1797229-10-7

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No.: B2936275
CAS No.: 1797229-10-7
M. Wt: 192.28
InChI Key: VDKPYUYJBKFQDL-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide (CAS 1797229-10-7) is a chemical compound with the molecular formula C 10 H 12 N 2 S and a molecular weight of 192.28 g/mol . It is characterized by its indoline structure carbothioamide functional group. Substituted indole and indoline scaffolds are of significant interest in medicinal chemistry and drug discovery research. For instance, studies have identified substituted indoles as starting points for developing new treatments for neglected tropical diseases, such as Chagas disease, through phenotypic screening against Trypanosoma cruzi . While this specific compound was not tested in the cited study, related structures demonstrate that the indole core is a privileged structure in parasitology and antimicrobial research . The carbothioamide group is a versatile moiety that can be used in further chemical transformations to create diverse libraries of molecules for biological evaluation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7-2-3-9-8(6-7)4-5-12(9)10(11)13/h2-3,6H,4-5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPYUYJBKFQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 5-Methyl-2,3-dihydro-1H-indole Derivatives
Compound Name Substituents Key Structural Differences
5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide 5-CH₃, 1-C(=S)-NH₂ Reference compound
5-Methyl-1H-indole-2,3-dione-3-thiosemicarbazone 5-CH₃, 2,3-dione, 3-thiosemicarbazone Oxo groups at 2,3 positions; thiosemicarbazone side chain
1-[(Diethylamino)methyl]-1H-indole-2,3-dione 2,3-dione, 1-(CH₂-NEt₂) Diethylaminomethyl group; lacks sulfur
5-Amino-2,3-dihydro-N-methylindole-1-carboxamide 5-NH₂, 1-C(=O)-NHCH₃ Carboxamide instead of carbothioamide; amino substituent
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 5-CH₂-NH₂ Primary amine substituent; no thioamide
  • Key Observations: Electron-Withdrawing vs. Positional Effects: Substituents at position 5 (e.g., methyl, amino) influence steric interactions. For example, 5-amino derivatives may engage in hydrogen bonding, while 5-methyl enhances hydrophobicity .

Physicochemical Properties

Table 3: Physicochemical Parameters
Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide 206.29 2.1 2 67.5
5-Amino-N-methyl-2,3-dihydroindole-1-carboxamide 191.23 1.8 3 76.3
5-Methoxy-3-methyl-1H-indole 175.20 2.5 1 30.5
  • Bioavailability: Lower logP values (e.g., 1.8–2.1) suggest moderate membrane permeability, balancing solubility and absorption .

Biological Activity

5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide is a compound belonging to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole core with a carbothioamide functional group. This substitution pattern influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide interacts with various biological targets, leading to significant biochemical effects. The compound is known to bind with high affinity to multiple receptors, affecting various signaling pathways. Key mechanisms include:

  • Receptor Interaction : The compound may modulate the activity of specific receptors involved in cellular signaling.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for disease progression, contributing to its potential therapeutic effects.
  • Biochemical Pathways : The compound influences several biochemical pathways due to its interaction with multiple molecular targets.

Biological Activities

Research indicates that 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Escherichia coli4.50 µg/mL
Candida albicans5.00 µg/mL

These results suggest that it could be developed as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have shown that 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide can inhibit the growth of various cancer cell lines. For example:

  • Pancreatic Cancer Models : The compound reduced cell viability significantly by targeting key signaling pathways involved in tumor growth and metastasis.

The mechanism behind this anticancer activity includes the inhibition of DDR1 (Discoidin Domain Receptor 1), which plays a role in cancer cell proliferation and survival .

Antiviral Activity

Preliminary studies indicate that this compound possesses antiviral properties by inhibiting viral replication through targeting specific viral enzymes. This suggests potential applications in treating viral infections .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated potent antibacterial activity, particularly against MRSA strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Potential

In a series of experiments involving pancreatic cancer cell lines, the compound was observed to induce apoptosis and inhibit cell migration. These findings were attributed to its ability to disrupt key signaling pathways associated with cancer progression .

Pharmacokinetics

Understanding the pharmacokinetic properties of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide is crucial for its development as a therapeutic agent. Research indicates that:

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Metabolism : It undergoes metabolic transformations that may affect its bioavailability and efficacy.
  • Excretion : Renal excretion is a primary route for elimination from the body.

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